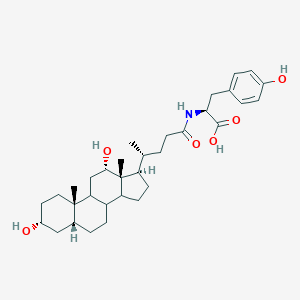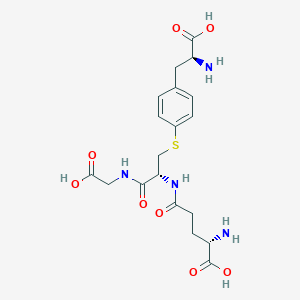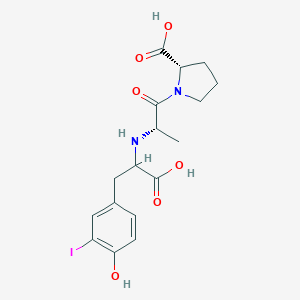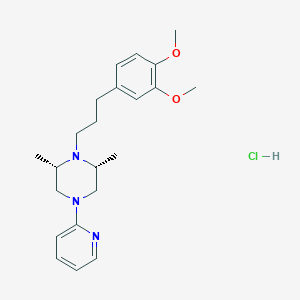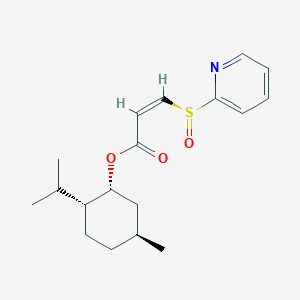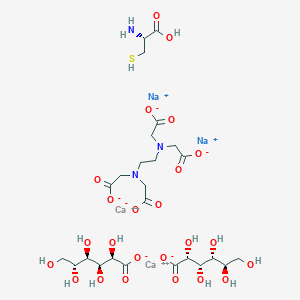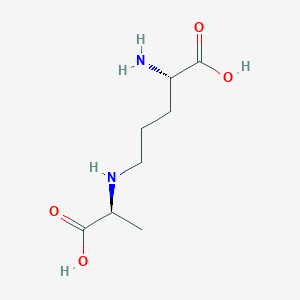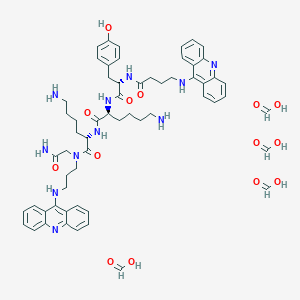
Aatllgad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane is a complex organic compound that features acridine moieties linked to a peptide backbone. Acridine derivatives are known for their biological activities, including anticancer properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane typically involves multiple steps:
Formation of Acridine Derivatives: The acridine moieties can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Peptide Coupling: The acridine derivatives are then coupled with a peptide sequence using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Final Coupling: The final step involves coupling the acridine-peptide conjugate with 1,3-diaminopropane under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Automated Peptide Synthesizers: To streamline the peptide coupling steps.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
化学反应分析
Types of Reactions
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane can undergo various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the acridine rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Acridone Derivatives: From oxidation reactions.
Reduced Peptides: From reduction reactions.
Functionalized Acridines: From substitution reactions.
科学研究应用
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and acridine chemistry.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
作用机制
The mechanism of action of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane involves:
DNA Intercalation: The acridine moieties can insert between DNA base pairs, disrupting the DNA structure.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.
Apoptosis Induction: The disruption of DNA function can lead to programmed cell death (apoptosis) in cancer cells.
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.
Doxorubicin: An anthracycline antibiotic with DNA intercalation and topoisomerase inhibition properties.
Uniqueness
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane is unique due to its specific peptide sequence and dual acridine moieties, which may enhance its binding affinity and specificity for biological targets compared to other similar compounds.
属性
CAS 编号 |
101817-45-2 |
|---|---|
分子式 |
C60H75N11O14 |
分子量 |
1174.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid |
InChI |
InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1 |
InChI 键 |
RGUJWNOGSODCFA-FQDXXHFVSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
手性 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
序列 |
YKKG |
同义词 |
AATLLGAD N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
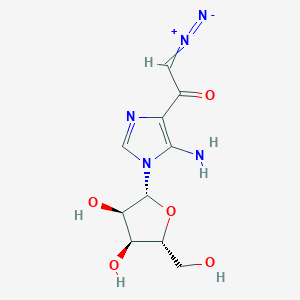
![1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride](/img/structure/B216781.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)
